molecular formula C15H11ClN2O B12921477 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 91538-29-3

3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12921477
CAS No.: 91538-29-3
M. Wt: 270.71 g/mol
InChI Key: SVDXULIKVWQQSH-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family.

Preparation Methods

The synthesis of 3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance . The reaction typically involves the use of iodine as a catalyst and proceeds through a radical mechanistic pathway .

Chemical Reactions Analysis

3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Chalcogenation: The compound can undergo C-3 chalcogenation to form 3-ArS/ArSe derivatives in high yields.

Scientific Research Applications

3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:

Properties

CAS No.

91538-29-3

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

3-chloro-6-methyl-2-phenylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H11ClN2O/c1-10-6-5-9-12-17-14(11-7-3-2-4-8-11)13(16)15(19)18(10)12/h2-9H,1H3

InChI Key

SVDXULIKVWQQSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C3=CC=CC=C3

Origin of Product

United States

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